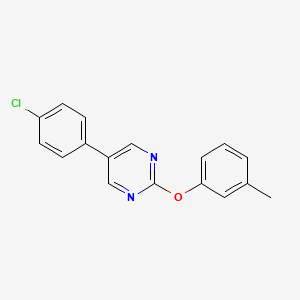

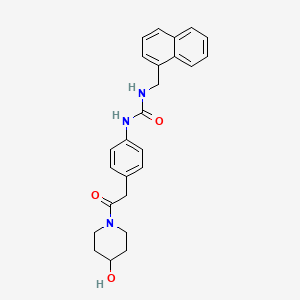

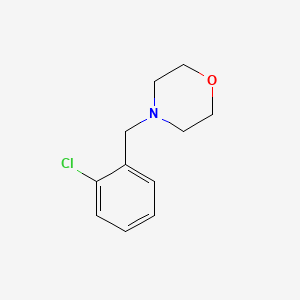

![molecular formula C17H21NO2S2 B2778743 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097892-68-5](/img/structure/B2778743.png)

2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a thiophene-based compound . Thiophene, a five-membered heterocyclic ring containing sulfur, plays a crucial role in medicinal chemistry and material science. It has been explored for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods used to obtain these compounds. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Molecular Structure Analysis

The molecular formula of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide suggests a complex structure. The presence of a benzyl group, a hydroxy group, and a thiophene moiety indicates its potential biological activity .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, its functional groups (benzyl, hydroxy, and thiophene) can participate in various transformations. These could include oxidation, reduction, and substitution reactions. Investigating its reactivity with different reagents would provide further insights .

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties: Thiophene derivatives, including our compound of interest, have been investigated for their anti-inflammatory effects. They modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, asthma, and autoimmune diseases .

Anti-Cancer Potential: Thiophene-based molecules exhibit promising anti-cancer properties. Our compound may interfere with cancer cell growth, angiogenesis, and metastasis. Researchers are actively exploring its potential as an adjunct to existing cancer therapies .

Anti-Anxiety and Anti-Psychotic Effects: Thiophenes have been studied for their anxiolytic and anti-psychotic activities. Our compound could play a role in managing anxiety disorders and related conditions .

Kinase Inhibition: Certain thiophene derivatives act as kinase inhibitors, disrupting intracellular signaling pathways. These compounds hold potential for targeted cancer therapy and other kinase-related diseases .

Material Science

Organic Semiconductors: Thiophenes are essential components in organic electronics. Our compound’s unique structure may contribute to its use as an organic semiconductor in devices like solar cells, light-emitting diodes (LEDs), and field-effect transistors .

Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. Our compound might find applications in metal extraction, catalysis, or as sensors for metal detection .

Other Applications

Fungicidal Activity: Thiophene derivatives have demonstrated fungicidal properties. Our compound could be explored as a potential antifungal agent .

Antioxidant Capacity: Certain thiophene-based structures exhibit strong antioxidant activity. Our compound may contribute to antioxidant formulations .

Therapeutic importance of synthetic thiophene - BMC Chemistry Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) nicotinamide Derivatives Synthesis and biological evaluation of novel benzothiophene derivatives as antioxidants

Future Directions

: Therapeutic importance of synthetic thiophene - BMC Chemistry : Recent strategies in the synthesis of thiophene derivatives - Springer : Synthesis of thiophene derivatives and their anti-microbial … - BMC Chemistry : 2-(Benzylsulfanyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}acetamide - ChemSpider

properties

IUPAC Name |

2-benzylsulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-17(20,9-15-7-8-21-11-15)13-18-16(19)12-22-10-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMAKDZKZYHZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)CSCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

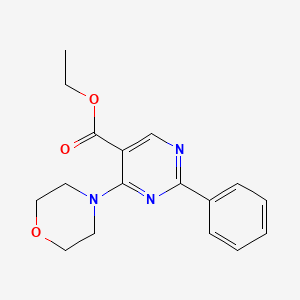

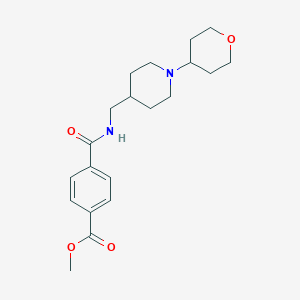

![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)

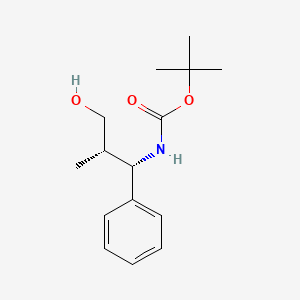

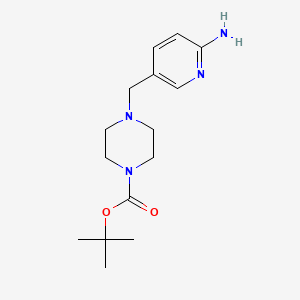

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

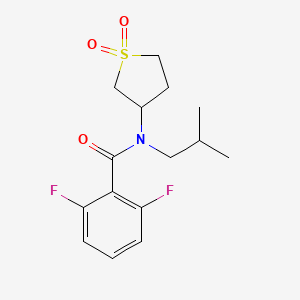

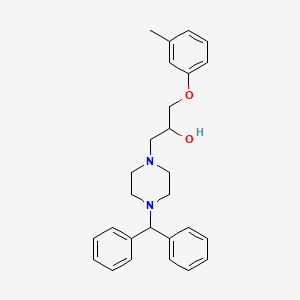

![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)